N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide
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Overview
Description
N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide is a complex organic compound featuring a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Final Coupling: The thiazole derivative is then coupled with the pyrimidine sulfonamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the methyl groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the thiazole and pyrimidine rings can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole, share similar structural features but differ in their specific substituents and biological activities.
Thiazole Derivatives: Compounds like thiazole orange have a similar thiazole ring but differ in their overall structure and applications.
Pyrimidine Derivatives: 5-Fluorouracil is a well-known pyrimidine derivative used in cancer treatment, highlighting the diverse applications of pyrimidine-based compounds.
Uniqueness
N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-14-8-9(11(17)16(3)12(14)18)22(19,20)15(2)6-4-10-13-5-7-21-10/h5,7-8H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBUJAHYFYDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)CCC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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